4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
It’s known that the compound forms a molecular salt comprising morpholin-4-ium cations and benzenesulfonyl anions . The sulfonamide group is deprotonated, which is in contrast to other crystal structures containing the N-(pyrimidin-2-yl)benzenesulfonamide moiety, which are protonated . This could suggest a potential interaction with its targets.
Biochemical Pathways
Similar compounds have been found to affect the pi3k/akt signaling pathway , which plays a key role in cell survival and growth.
Pharmacokinetics
Similar compounds have been described as highly potent, selective, and brain penetrant , suggesting good bioavailability.
Result of Action
Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting a broad spectrum of potential effects.
Biochemical Analysis
Biochemical Properties
The compound, 4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are of significant interest. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate nitriles with guanidine derivatives under basic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated pyrimidine with morpholine.
Formation of the piperazine ring: This is typically done by reacting the intermediate with piperazine under controlled conditions.
Final coupling: The final step involves coupling the piperazine derivative with a benzonitrile derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile: shares similarities with other compounds containing morpholine, pyrimidine, and piperazine rings.
Escitalopram: An antidepressant that also contains a piperazine ring.
Tetracaine: A local anesthetic with a similar aromatic structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
4-[[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-26(10-8-24)20-22-6-5-19(23-20)25-11-13-27-14-12-25/h1-6H,7-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNVZHZERQAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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